

physicochemical properties of tetrahydro-2H-pyran-3-ylacetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: tetrahydro-2H-pyran-3-ylacetic acid

Cat. No.: B181697

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **Tetrahydro-2H-pyran-3-ylacetic Acid**

Introduction

Tetrahydro-2H-pyran-3-ylacetic acid is a carboxylic acid derivative of tetrahydropyran. The tetrahydropyran (oxane) ring is a common structural motif found in numerous natural products and synthetic compounds of biological and pharmaceutical significance.^[1] The presence of both a carboxylic acid group and a saturated heterocyclic ring imparts specific physicochemical characteristics that are crucial for its behavior in various chemical and biological systems. This guide provides a detailed overview of the key physicochemical properties of **tetrahydro-2H-pyran-3-ylacetic acid**, along with the experimental methodologies used for their determination. This information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Properties

The fundamental physicochemical properties of **tetrahydro-2H-pyran-3-ylacetic acid** are summarized in the table below. These parameters are essential for predicting the compound's behavior, including its solubility, permeability, and potential interactions within a biological environment.

Property	Value	Reference
CAS Number	102539-71-9	[2]
Molecular Formula	C7H12O3	[2]
Molecular Weight	144.168 g/mol	[2]
Boiling Point	285.1°C at 760 mmHg	[2]
Density	1.111 g/cm³	[2]
Flash Point	119.2°C	[2]
LogP (Octanol/Water Partition Coefficient)	0.88770	[2]
Vapor Pressure	0.000738 mmHg at 25°C	[2]
Refractive Index	1.46	[2]
PSA (Polar Surface Area)	46.53 Å²	[2]
Physical Form	Solid	

Experimental Protocols

The determination of the physicochemical properties listed above involves a range of established experimental techniques.[\[3\]](#)[\[4\]](#) Below are detailed methodologies for key experiments.

Determination of Melting and Boiling Points

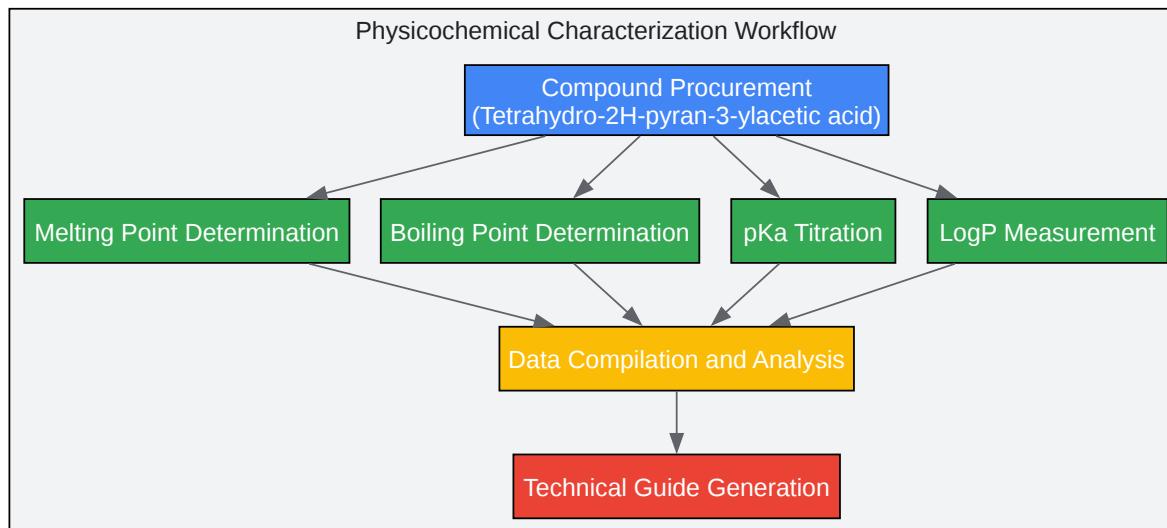
- Melting Point: The melting point of a solid organic compound can be determined using a melting point apparatus.[\[5\]](#)
 - A small, dry sample of the crystalline solid is packed into a capillary tube.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a controlled rate.

- The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting range.[5]
- Boiling Point: The boiling point of a liquid can be determined by simple distillation.[5]
 - The liquid is placed in a round-bottom flask.
 - A distillation apparatus is assembled with a condenser and a thermometer.
 - The liquid is heated, and the temperature of the vapor is measured by the thermometer.
 - The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading during distillation, is the boiling point.[5] For high-boiling-point liquids, vacuum distillation may be employed to lower the boiling temperature.

Determination of pKa (Acid Dissociation Constant)

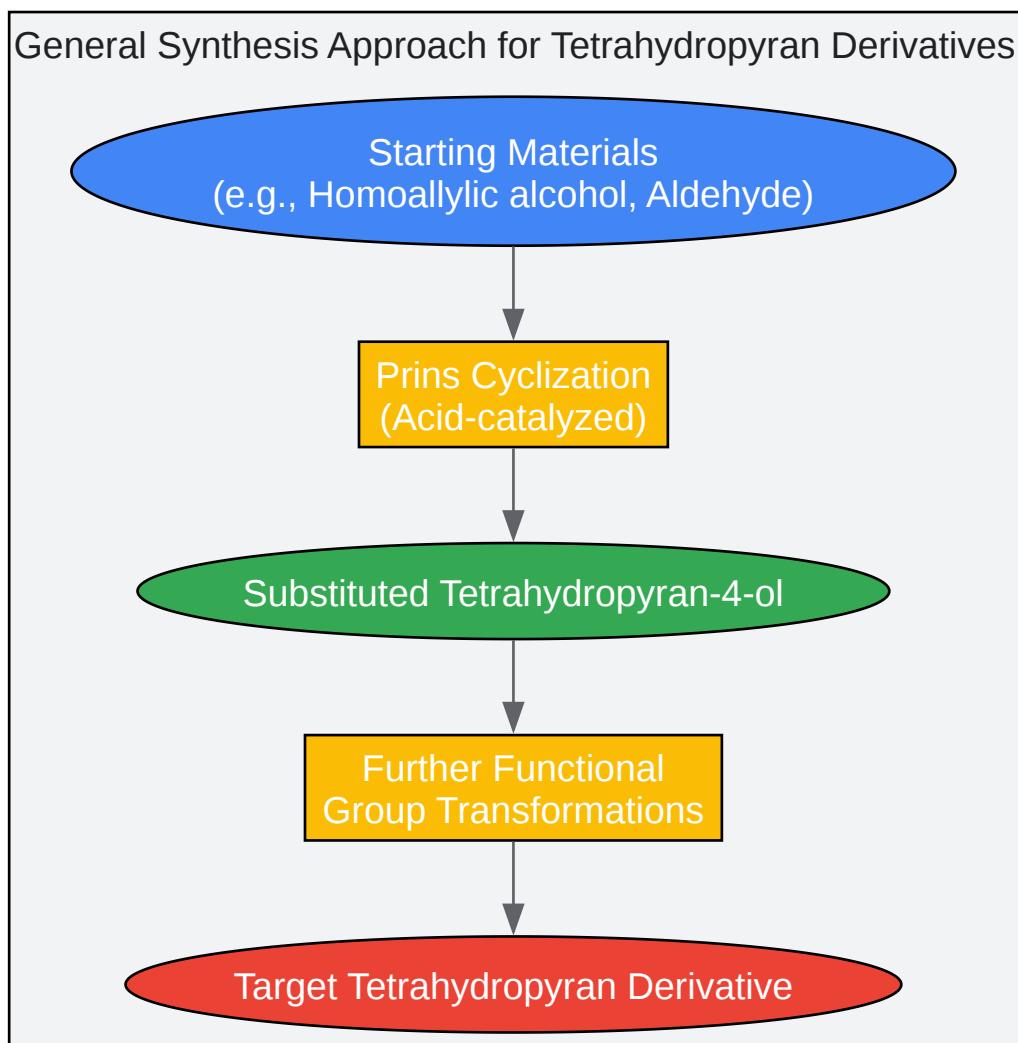
The pKa of an organic acid is typically determined by potentiometric titration.[6]

- A known mass of the organic acid is dissolved in a specific volume of water, potentially with gentle heating if necessary, and then cooled to room temperature.[6]
- A calibrated pH meter is used to monitor the pH of the solution.[6]
- A standardized solution of a strong base, such as sodium hydroxide (NaOH), is gradually added to the acid solution from a burette.
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve is generated by plotting the pH against the volume of NaOH added.
- The equivalence point is the point of the steepest slope on the curve. The volume at the half-equivalence point is then determined.
- The pKa is equal to the pH at the half-equivalence point of the titration curve.[6]


Determination of LogP (Octanol/Water Partition Coefficient)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method, as recommended by OECD Test Guideline 107.

- A solution of **tetrahydro-2H-pyran-3-ylacetic acid** is prepared in 1-octanol that has been pre-saturated with water.
- An equal volume of water that has been pre-saturated with 1-octanol is added to the octanol solution in a separatory funnel.
- The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases and then allowed to stand until the two phases have completely separated.
- The concentration of the compound in both the 1-octanol and the aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- LogP is the logarithm of this ratio.


Workflow and Process Visualization

The following diagrams illustrate key workflows related to the characterization and synthesis of tetrahydro-2H-pyran derivatives.

[Click to download full resolution via product page](#)

Caption: Workflow for the physicochemical characterization of a compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetrahydropyran | C5H10O | CID 8894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrahydro-2H-pyran-3-ylacetic acid | CAS#:102539-71-9 | Chemsoc [chemsoc.com]

- 3. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.williams.edu [web.williams.edu]
- To cite this document: BenchChem. [physicochemical properties of tetrahydro-2H-pyran-3-ylacetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181697#physicochemical-properties-of-tetrahydro-2h-pyran-3-ylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com